molecular formula C24H24BrN3O3S B10897258 2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol

2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol

Cat. No.: B10897258
M. Wt: 514.4 g/mol
InChI Key: HDXQSGFDVQBSSK-UHFFFAOYSA-N
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Description

2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound that features a brominated phenol core with tert-butyl and diazenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the diazenyl and indole groups in 2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol imparts unique chemical and biological properties that are not observed in simpler brominated phenols. These groups enhance its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C24H24BrN3O3S

Molecular Weight

514.4 g/mol

IUPAC Name

2-bromo-4-tert-butyl-6-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]phenol

InChI

InChI=1S/C24H24BrN3O3S/c1-24(2,3)17-14-20(25)23(29)21(15-17)27-26-18-8-10-19(11-9-18)32(30,31)28-13-12-16-6-4-5-7-22(16)28/h4-11,14-15,29H,12-13H2,1-3H3

InChI Key

HDXQSGFDVQBSSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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